molecular formula C11H10N2O2 B12954338 5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine

5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine

Cat. No.: B12954338
M. Wt: 202.21 g/mol
InChI Key: IJJWLAAJWJBGSO-UHFFFAOYSA-N
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Description

5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various biological and pharmacological applications. This compound is characterized by a dioxolo ring fused to an isoquinoline structure, with a methyl group at the 5-position and an amine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the formation of isomers and side products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated isoquinoline derivatives .

Scientific Research Applications

5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dioxolo ring and amine group make it particularly versatile for various synthetic and research applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine

InChI

InChI=1S/C11H10N2O2/c1-6-8-4-10-9(14-5-15-10)2-7(8)3-11(12)13-6/h2-4H,5H2,1H3,(H2,12,13)

InChI Key

IJJWLAAJWJBGSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC3=C(C=C12)OCO3)N

Origin of Product

United States

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